N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c1-23-13-8-7-10(9-14(13)24-2)15(22)19-17-21-20-16(25-17)11-5-3-4-6-12(11)18/h3-9H,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYKHUTVMXAWDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide typically involves the reaction of 2-chlorobenzoic acid with thiosemicarbazide to form the 1,3,4-thiadiazole ring . The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process . The final step involves the coupling of the 1,3,4-thiadiazole derivative with 3,4-dimethoxybenzoyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thioether or thiol derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, thiols, and various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that compounds containing thiadiazole moieties exhibit anticancer activity. N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide has been evaluated for its cytotoxic effects against various cancer cell lines. In a study published in 2019, the compound was screened alongside other agents in multicellular spheroids and demonstrated promising anticancer activity . The mechanism of action is believed to involve the inhibition of specific cellular pathways that are crucial for cancer cell proliferation.
Antimicrobial Activity
Thiadiazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against several bacterial strains. This makes it a candidate for further development as an antimicrobial agent .
Agricultural Applications
Pesticide Development
The structural characteristics of thiadiazoles allow them to function as effective agrochemicals. Research indicates that derivatives similar to this compound can be used in the synthesis of novel pesticides aimed at controlling agricultural pests. These compounds can disrupt the biological processes in pests, leading to increased crop yields and better food security .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. Various studies have focused on modifying the substituents on the thiadiazole ring and evaluating how these changes affect biological activity. This research is essential for developing more potent derivatives with improved selectivity and lower toxicity .
Case Studies
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Effects on the Thiadiazole Ring
The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents. Below is a comparative analysis:
Key Observations :
- Halogen Substitution : Bromo-substituted analogs (e.g., ) exhibit enhanced antitumor activity compared to chloro derivatives, likely due to increased electronegativity and lipophilicity .
- Methoxy Groups : Methoxy-substituted benzamide derivatives (e.g., ) demonstrate pesticidal activity, suggesting the target compound’s 3,4-dimethoxy group may confer similar properties.
Impact of Aromatic Substitution Patterns
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
- Molecular Formula : C14H10ClN3OS2
- Molecular Weight : 335.83 g/mol
- CAS Number : 476459-68-4
- SMILES Notation : O=C(Cc1cccs1)Nc1nnc(s1)c1ccccc1Cl
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Studies indicate that it may function as a kinesin spindle protein (KSP) inhibitor, which is crucial for cell division. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancerous cells.
Cytotoxicity Assays
In vitro studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. The median inhibitory concentration (IC50) values indicate its effectiveness:
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 (Breast Cancer) | 0.28 |
| HepG2 (Liver Cancer) | 9.6 |
These results suggest that this compound exhibits significant growth inhibitory activity against breast adenocarcinoma and hepatocellular carcinoma cells .
Mechanistic Insights
The mechanism by which this compound exerts its effects includes:
- Induction of Apoptosis : By activating apoptotic pathways, the compound promotes programmed cell death in cancer cells.
- Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in treated cells .
In Vivo Studies
Recent studies involving animal models have further validated the anticancer potential of this compound. For instance, an in vivo radioactive tracing study indicated its selective targeting of sarcoma cells in tumor-bearing mice .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the thiadiazole ring and substitution patterns significantly affect the compound's biological activity. Variations such as the introduction of lipophilic groups enhance its potency against specific cancer cell lines .
Case Studies
Research has documented various case studies highlighting the therapeutic potential of similar thiadiazole derivatives:
- Thiadiazole Derivatives : A study on 5-(4-chlorophenyl)-1,3,4-thiadiazoles showed enhanced antitumor activity when combined with piperazine or piperidine rings .
- Combination Therapies : The incorporation of this compound into combination therapies with established chemotherapeutics like 5-Fluorouracil has shown promising results in enhancing overall efficacy against resistant cancer types .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 1,3,4-thiadiazole derivatives like N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide?
- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, thiosemicarbazide derivatives are reacted with substituted carboxylic acids in the presence of POCl₃ under reflux (90°C for 3–5 hours), followed by pH adjustment (8–9) using ammonia to precipitate the product. Recrystallization from DMSO/water mixtures or ethanol is used for purification .
Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 293 K with a CAD-4 diffractometer (Mo-Kα radiation) provides bond lengths, angles, and intermolecular interactions. Hydrogen bonding (e.g., N–H⋯N or C–H⋯O) and π-π stacking are critical for validating the crystal packing .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirms amide C=O stretches (~1650 cm⁻¹) and thiadiazole ring vibrations (~1250–1350 cm⁻¹).
- NMR : ¹H NMR identifies methoxy protons (δ 3.8–4.0 ppm) and aromatic protons from the 2-chlorophenyl group (δ 7.2–7.6 ppm).
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z ~388 for [M+H]⁺) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of This compound?
- Methodological Answer :
- Catalyst Screening : Mn(II) catalysts enhance cyclization efficiency by reducing side reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., pyridine or DMF) improve solubility of intermediates.
- Temperature Control : Gradual heating (≤90°C) minimizes decomposition of POCl₃-sensitive groups .
Q. What computational approaches are used to predict electronic properties and biological interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps (e.g., ~4.5 eV), molecular electrostatic potential (MEP) maps for nucleophilic/electrophilic sites, and docking studies with target enzymes (e.g., PFOR enzyme inhibition via amide anion interactions) .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Methodological Answer :
- Metabolic Stability Assays : LC-MS/MS quantifies metabolites in liver microsomes to identify degradation pathways.
- ADME Profiling : LogP values (~2.8) and plasma protein binding (>90%) explain bioavailability discrepancies.
- Target Validation : CRISPR-Cas9 knockout models confirm enzyme targets (e.g., PFOR) in relevant cell lines .
Q. What strategies are effective in resolving discrepancies in crystallographic data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
